4-{(E)-[(4-Chlorophenyl)methylidene]amino}benzene-1-carbothioamide
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Overview
Description
4-{(E)-[(4-Chlorophenyl)methylidene]amino}benzene-1-carbothioamide is an organic compound with the molecular formula C14H13ClN2S It is characterized by the presence of a chlorophenyl group, a methylideneamino linkage, and a benzene-1-carbothioamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{(E)-[(4-Chlorophenyl)methylidene]amino}benzene-1-carbothioamide typically involves the condensation reaction between 4-chlorobenzaldehyde and 4-aminobenzenecarbothioamide. The reaction is carried out in the presence of a suitable catalyst under controlled temperature and pH conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions.
Chemical Reactions Analysis
Types of Reactions
4-{(E)-[(4-Chlorophenyl)methylidene]amino}benzene-1-carbothioamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the imine group to an amine, using reducing agents such as sodium borohydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-{(E)-[(4-Chlorophenyl)methylidene]amino}benzene-1-carbothioamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its bioactive properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-{(E)-[(4-Chlorophenyl)methylidene]amino}benzene-1-carbothioamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 4-{[(4-chlorophenyl)methyl]amino}benzene-1-carbothioamide
- 4-[(E)-[(4-chlorophenyl)methylidene]amino]phenyl 4-tert-butylbenzoate
- N’-[(E)-(4-chlorophenyl)(phenyl)methylidene]-4-methylbenzenesulfonohydrazide
Uniqueness
4-{(E)-[(4-Chlorophenyl)methylidene]amino}benzene-1-carbothioamide is unique due to its specific structural features, such as the combination of a chlorophenyl group and a carbothioamide moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
CAS No. |
64510-97-0 |
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Molecular Formula |
C14H11ClN2S |
Molecular Weight |
274.8 g/mol |
IUPAC Name |
4-[(4-chlorophenyl)methylideneamino]benzenecarbothioamide |
InChI |
InChI=1S/C14H11ClN2S/c15-12-5-1-10(2-6-12)9-17-13-7-3-11(4-8-13)14(16)18/h1-9H,(H2,16,18) |
InChI Key |
JZEHSSBFQIBGCP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C=NC2=CC=C(C=C2)C(=S)N)Cl |
Origin of Product |
United States |
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